

Potassium trifluoro(iodomethyl)borate melting point and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium trifluoro(iodomethyl)borate
Cat. No.:	B1343612

[Get Quote](#)

Technical Guide: Potassium Trifluoro(iodomethyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting point and stability, of **potassium trifluoro(iodomethyl)borate**. It includes detailed experimental protocols for its synthesis and recommendations for its handling and storage, crucial for its application in research and drug development.

Physicochemical Properties

Potassium trifluoro(iodomethyl)borate is a versatile and stable organotrifluoroborate, serving as a valuable boronic acid surrogate in various chemical syntheses.^[1] It is recognized for being a bench-stable solid, which facilitates its handling and use in a laboratory setting.^{[2][3]}

Property	Value
Molecular Formula	<chem>CH2BF3IK</chem>
Molecular Weight	247.84 g/mol
Appearance	White to pale brown solid
Melting Point	242-258 °C (with decomposition)
Storage Conditions	Room temperature, in a dry, well-ventilated place
Solubility	No data available

Melting Point Analysis

The melting point of **potassium trifluoro(iodomethyl)borate** has been reported in a range of 242 °C to 258 °C, with decomposition. One source specifies a melting point of 245-258 °C with decomposition[2][3], while another indicates a melting point of 242 °C.[1][4][5] This range and the observation of decomposition suggest that thermal analysis techniques, such as differential scanning calorimetry (DSC), could provide a more precise characterization of its thermal behavior.

Stability and Storage

Potassium trifluoro(iodomethyl)borate is described as a bench-stable solid under atmospheric conditions.[3][6] Organotrifluoroborates, as a class of compounds, exhibit exceptional stability towards air and moisture, and most can be stored at room temperature for extended periods without special precautions.[7] However, it is noted to be sensitive to light.[1]

For optimal stability, the following storage conditions are recommended:

- Temperature: Room temperature.[1][4]
- Atmosphere: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9]
- Incompatible Materials: Keep away from oxidizing agents.[9]

- Light: Protect from light.

Experimental Protocols

Synthesis of Potassium Trifluoro(iodomethyl)borate

A common method for the synthesis of **potassium trifluoro(iodomethyl)borate** involves a two-step process starting from the more readily available potassium bromomethyltrifluoroborate. This procedure avoids the use of the more expensive and less stable diiodomethane.[\[6\]](#)

Step 1: Synthesis of Potassium Bromomethyltrifluoroborate

- Under a nitrogen atmosphere, cool a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equivalents) to -78 °C.
- Slowly add n-butyllithium (n-BuLi) (0.85 equivalents) to the solution.
- Stir the reaction mixture for 1 hour at -78 °C.
- Quench the reaction by adding a solution of potassium bifluoride (KHF₂) (2.5 equivalents) in 10 mL of water.
- Remove the solvent under high vacuum.
- Isolate the product, potassium bromomethyltrifluoroborate, by recrystallization.

Step 2: Halide Exchange to Form **Potassium Trifluoro(iodomethyl)borate**[\[6\]](#)

- Dissolve the synthesized potassium bromomethyltrifluoroborate in acetone.
- Add sodium iodide (NaI) to the solution.
- The iodide displaces the bromide to yield **potassium trifluoro(iodomethyl)borate**.
- The final product is isolated, yielding a white solid. This method has been reported to achieve a 96% yield.[\[6\]](#)

An alternative, though less desirable, one-pot synthesis from diiodomethane has also been described, yielding the product in 89% yield.[6]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of **Potassium Trifluoro(iodomethyl)borate**.

Safety Information

Potassium trifluoro(iodomethyl)borate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Precautionary Measures:

- **Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][8][9]
- **First Aid:**
 - **Skin Contact:** Wash with plenty of water. If irritation occurs, seek medical attention.[4][10]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [4][10]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][10]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 3. Potassium (iodomethyl)trifluoroborate 888711-47-5 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. potassium iodomethyltrifluoroborate - 888711-47-5 - Structure, Synthesis, Properties [organoborons.com]
- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Potassium trifluoro(iodomethyl)borate melting point and stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343612#potassium-trifluoro-iodomethyl-borate-melting-point-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com